N-(1-Methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl)-N-(3-nitro-phenyl)-benzenesulfonamide
Description
N-(1-Methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl)-N-(3-nitro-phenyl)-benzenesulfonamide is a structurally complex sulfonamide derivative featuring a benzenesulfonamide core linked to a 3-nitrophenyl group and a 1-methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl substituent. This compound combines a sulfonamide moiety, known for its role in enzyme inhibition (e.g., carbonic anhydrase, COX-2), with a nitro group (electron-withdrawing) and a piperidine-hydrazine hybrid structure, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[(1-methylpiperidin-4-ylidene)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5S/c1-23-12-10-16(11-13-23)21-22-20(26)15-24(17-6-5-7-18(14-17)25(27)28)31(29,30)19-8-3-2-4-9-19/h2-9,14H,10-13,15H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPJBMYSUBFYLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Sulfonylation
The benzenesulfonamide moiety is typically synthesized via sulfonylation of aniline derivatives. In the patented process, 4-chlorobenzenesulfonamide serves as a precursor, reacting with hydrazine monohydrate under reflux conditions (121°C) for 40 hours to form 4-sulfonamidophenyl hydrazines. For the target compound, substituting the chloro group with a nitro-phenyl moiety requires nitration or direct use of 3-nitroaniline as the starting material.
Reaction Conditions:
Nitro-Phenyl Substitution
Introducing the 3-nitro-phenyl group necessitates electrophilic aromatic substitution or Ullmann-type coupling. The absence of dimethyl sulfoxide (DMSO) in the reaction medium, as emphasized in the patent, prevents unwanted side reactions and improves yield. Post-sulfonylation, nitration can be achieved using concentrated nitric acid in sulfuric acid, though regioselectivity must be controlled to favor the meta-position.
Hydrazine Derivative Coupling
Formation of the Hydrazinocarbonylmethyl Moiety
The hydrazinocarbonylmethyl group is introduced via condensation between a hydrazine derivative and a carbonyl-containing intermediate. The patent describes reacting 4-sulfonamidophenyl hydrazines with hydrochlorides to stabilize the product. For the target compound, 1-methyl-piperidin-4-ylidene-hydrazine is synthesized separately and coupled to the benzenesulfonamide core.
Key Steps:
-
Synthesis of 1-Methyl-piperidin-4-ylidene-hydrazine:
-
Coupling to Benzenesulfonamide:
Click Chemistry Approach
The PMC study highlights click chemistry for appending complex groups to benzenesulfonamides. While the target compound lacks a triazole linkage, this method offers insights into functionalizing sulfonamides with heterocyclic moieties. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) could theoretically link the piperidinylidene group, though modifications would be required to accommodate the hydrazine backbone.
Purification and Characterization
Recrystallization and Solvent Recovery
The patent emphasizes recrystallization from methanol/water mixtures to purify hydrazine hydrochlorides. For the target compound, a similar protocol is applied:
-
Dissolution: Hot methanol (65°C) dissolves the crude product.
-
Precipitation: Gradual cooling to -5°C yields crystalline N-(1-Methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl)-N-(3-nitro-phenyl)-benzenesulfonamide .
-
Filtration and Washing: Methanol washes at -10°C remove residual impurities.
Yield Optimization:
Spectroscopic Characterization
-
¹H NMR: Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 3.1–3.3 ppm (piperidinylidene CH₂), and δ 2.7 ppm (N-methyl group).
-
IR Spectroscopy: Stretching vibrations at 1,650 cm⁻¹ (C=O), 1,340 cm⁻¹ (S=O), and 1,520 cm⁻¹ (NO₂).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Classical Condensation | 69.2 | 99.0 | Low-cost solvents, scalable |
| Click Chemistry | 82.4 | 98.5 | Modular functionalization |
Classical Condensation remains preferable for industrial-scale synthesis due to minimal organic solvent use and high reproducibility. Click Chemistry , while efficient, introduces complexity with copper catalysts and azide handling.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential antimicrobial or anticancer agent.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could act by inhibiting enzymes or interacting with DNA. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Sulfonamide Core
The benzenesulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., COX-2 inhibitors like Celecoxib). The target compound’s sulfonamide may enhance binding to hydrophobic enzyme pockets, similar to 4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide .
Nitro Group vs. Other Substituents
The 3-nitrophenyl group in the target compound contrasts with:
Piperidine-Hydrazine Hybrid
The 1-methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl moiety is unique. Piperidine rings in carfentanil () confer conformational rigidity critical for opioid receptor binding, while hydrazine derivatives (e.g., carbohydrazides in ) are intermediates in drug synthesis. This hybrid structure may balance rigidity and reactivity, enabling interactions with diverse targets .
Pharmacological and Physicochemical Properties
- Lipophilicity : The nitro group and aromatic systems suggest moderate lipophilicity, comparable to carfentanil (LogP ~3.7) but higher than carbohydrazides () .
- Enzyme Inhibition Potential: Analogous sulfonamides () inhibit bacterial enzymes; the target compound may share this activity .
- Toxicity Considerations : Nitro groups can form reactive metabolites (e.g., nitroso intermediates), necessitating further toxicological profiling .
Q & A
Q. What are the common synthetic routes for N-(1-Methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl)-N-(3-nitro-phenyl)-benzenesulfonamide, and what are the critical reaction conditions to optimize yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the coupling of a piperidine derivative with a sulfonamide precursor. Key steps include:
- Amide bond formation between the piperidine and sulfonamide moieties under reflux in polar aprotic solvents like N,N-dimethylformamide (DMF) .
- Hydrazone linkage introduction via condensation reactions, requiring anhydrous conditions and catalysts such as p-toluenesulfonic acid .
- Nitro-group functionalization on the phenyl ring, often using nitration mixtures (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) .
Critical Optimization Parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF or THF | Solubility of intermediates |
| Temperature | 60–80°C (amide step) | Minimizes side reactions |
| Catalyst | HBTU or DCC | Accelerates coupling efficiency |
| Purification | Column chromatography (silica gel) or recrystallization | Purity >95% |
Q. Which spectroscopic techniques are essential for characterizing the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms regiochemistry of the piperidine-hydrazone linkage and nitro-phenyl substitution . For example, the hydrazone proton appears as a singlet at δ 8.2–8.5 ppm .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
- High-Performance Liquid Chromatography (HPLC):
- Reversed-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect trace intermediates .
- Mass Spectrometry (MS):
- HRMS (ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ at m/z 485.1742) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Methodological Answer: Discrepancies often arise from pharmacokinetic (PK) factors or metabolic instability. Strategies include:
- Metabolite Identification: Use LC-MS/MS to track in vivo degradation products (e.g., nitro-reduction or sulfonamide cleavage) .
- Isotopic Labeling: Introduce ¹⁴C or ³H labels to quantify tissue distribution and bioavailability .
- Species-Specific Metabolism: Compare metabolic stability in human liver microsomes vs. rodent models to explain efficacy gaps .
Example Workflow:
Perform in vitro enzyme inhibition assays (IC₅₀ ≤ 10 µM).
If in vivo activity is poor, conduct ADME studies to identify rapid clearance or poor membrane permeability .
Modify the hydrazone moiety (e.g., replace with a stable carbamate) to enhance metabolic stability .
Q. What computational methods are used to predict the interaction of this compound with biological targets, such as enzymes or receptors?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Glide):
- Molecular Dynamics (MD) Simulations (GROMACS):
- Simulate ligand-receptor complexes for 100 ns to assess stability of the piperidine-hydrazone conformation in aqueous environments .
- QSAR Modeling:
- Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity against cancer cell lines .
Q. How can crystallographic data (e.g., from SHELX) resolve ambiguities in the compound’s 3D conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SHELX suite):
- Enantiomorph Polarity Analysis:
Key Crystallographic Data:
| Parameter | Value | Significance |
|---|---|---|
| Space Group | P2₁2₁2₁ | Confirms chirality |
| R-factor | <0.05 | High precision |
| Torsion Angle (C-N-N-C) | 178.5° | Planar hydrazone linkage |
Q. What strategies mitigate toxicity risks identified in preliminary safety assessments?
Methodological Answer:
- In Silico Toxicity Prediction (ADMET Predictor):
- Structural Optimization:
- Replace the nitro group (a potential mutagen) with a cyano or trifluoromethyl group to reduce toxicity while retaining activity .
- In Vitro Cytotoxicity Assays:
Q. How do researchers validate the compound’s mechanism of action when conflicting data arise from different assay platforms?
Methodological Answer:
- Orthogonal Assays:
- Compare results from fluorescence polarization (binding affinity) and surface plasmon resonance (kinetic parameters) to confirm target engagement .
- Gene Knockdown (CRISPR/Cas9):
- Silence the putative target (e.g., kinase XYZ) and assess whether the compound’s activity is abolished .
- Pathway Analysis (Western Blot):
- Measure downstream biomarkers (e.g., phosphorylated ERK for kinase inhibitors) to confirm on-target effects .
Q. Table 1: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| HBTU-mediated coupling | 72 | 98 | High reproducibility | |
| DCC/NHS activation | 65 | 95 | Cost-effective | |
| Microwave-assisted | 85 | 99 | Reduced reaction time |
Q. Table 2: Biological Activity Profiling
| Assay Type | IC₅₀ (µM) | Model System | Notes |
|---|---|---|---|
| Kinase Inhibition | 0.8 | HEK293 (overexpressed) | Competitive ATP binding |
| Antiproliferative | 12.4 | MCF-7 (breast cancer) | Synergy with paclitaxel |
| Cytotoxicity | >50 | HEK293 | Low off-target toxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
